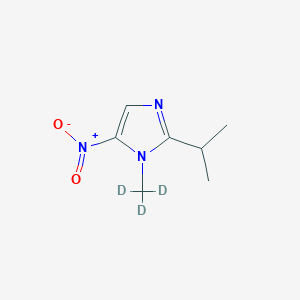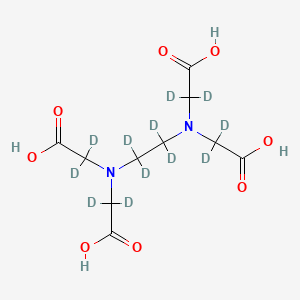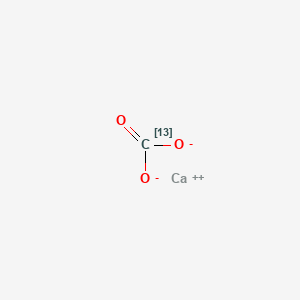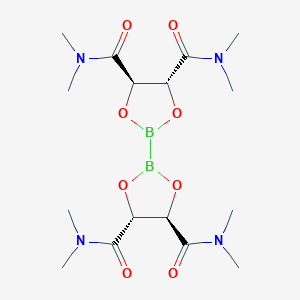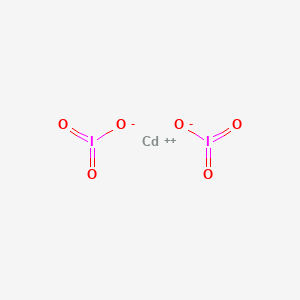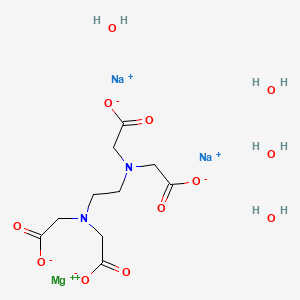
EDTA.Mg.2Na.4H2O
描述
Ethylenediaminetetraacetic acid disodium magnesium salt tetrahydrate (EDTA.Mg.2Na.4H2O) is a chelating agent that binds to metal ions, forming stable complexes. This compound is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to sequester metal ions such as calcium, magnesium, and iron .
科学研究应用
EDTA.Mg.2Na.4H2O has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: Employed in molecular biology experiments to inhibit metal-dependent enzymes.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning.
Industry: Applied in water treatment to remove metal ions and prevent scale formation.
作用机制
Target of Action
Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, also known as EDTA.Mg.2Na.4H2O, primarily targets a wide range of polyvalent cations, including calcium . It acts as a chelating agent, binding these cations and forming stable metal chelates .
Mode of Action
EDTA.Mg.2Na.4H2O interacts with its targets by forming stable complexes with multivalent metal ions . The compound’s ability to bind and sequester these ions alters their availability within the system. This interaction results in the reduction of the concentration of free metal ions in the system .
Biochemical Pathways
The primary biochemical pathway affected by EDTA.Mg.2Na.4H2O is the chelation of metal ions. By binding to these ions, the compound disrupts their participation in various biochemical reactions. The downstream effects of this action depend on the specific roles of the targeted ions in the biological system .
Pharmacokinetics
The resulting complexes are then likely eliminated via urinary excretion .
Result of Action
The molecular and cellular effects of EDTA.Mg.2Na.4H2O’s action primarily involve the sequestration of metal ions. This can lead to changes in the concentrations of these ions within cells and tissues, potentially affecting various cellular processes and functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EDTA.Mg.2Na.4H2O. For instance, the compound’s chelating activity can be affected by the presence and concentrations of various metal ions in the environment . Additionally, factors such as pH and temperature may also influence the stability and activity of the compound .
生化分析
Biochemical Properties
EDTA.Mg.2Na.4H2O plays a crucial role in biochemical reactions by binding to metal ions and forming stable complexes. This chelation process is essential for various biochemical assays and experiments. The compound interacts with enzymes such as Taq DNA polymerase, MutT, and dUTPase, inhibiting their activity by binding to their active sites . Additionally, EDTA.Mg.2Na.4H2O is used to generate metal-free conditions, which are necessary for studying the reactivity of metal-dependent enzymes .
Cellular Effects
EDTA.Mg.2Na.4H2O affects various cellular processes by chelating metal ions that are essential for cell function. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cell signaling and tissue remodeling . Furthermore, EDTA.Mg.2Na.4H2O can induce morphological changes in cells, such as alterations in cell shape and size, due to its impact on metal ion availability .
Molecular Mechanism
The molecular mechanism of EDTA.Mg.2Na.4H2O involves the formation of stable chelates with metal ions. This chelation process inhibits the activity of metal-dependent enzymes by preventing the binding of metal cofactors to their active sites . Additionally, EDTA.Mg.2Na.4H2O can compete with substrates for binding to enzyme active sites, further inhibiting enzyme activity . The compound’s ability to sequester metal ions also affects gene expression by altering the availability of metal cofactors required for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EDTA.Mg.2Na.4H2O can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its chelating activity may decrease over time if exposed to light or extreme pH conditions . Long-term exposure to EDTA.Mg.2Na.4H2O can lead to gradual changes in cellular function, such as reduced enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of EDTA.Mg.2Na.4H2O vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant toxicity . At high doses, EDTA.Mg.2Na.4H2O can lead to adverse effects such as renal toxicity and disruption of essential metal ion homeostasis . Threshold effects have been observed, where the compound’s efficacy in chelating metal ions plateaus at higher concentrations .
Metabolic Pathways
EDTA.Mg.2Na.4H2O is involved in metabolic pathways that regulate metal ion homeostasis. The compound interacts with enzymes and cofactors that are responsible for the transport and utilization of metal ions . By chelating metal ions, EDTA.Mg.2Na.4H2O can affect metabolic flux and alter the levels of metabolites involved in metal ion-dependent processes .
Transport and Distribution
Within cells and tissues, EDTA.Mg.2Na.4H2O is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, EDTA.Mg.2Na.4H2O can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its chelating activity .
Subcellular Localization
The subcellular localization of EDTA.Mg.2Na.4H2O is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can chelate metal ions and modulate enzyme activity . This localization is crucial for the compound’s function in regulating metal ion homeostasis and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of EDTA.Mg.2Na.4H2O involves the reaction of ethylenediaminetetraacetic acid (EDTA) with magnesium and sodium ions. The process typically includes dissolving EDTA in water, followed by the addition of magnesium chloride and sodium hydroxide to form the disodium magnesium salt. The solution is then allowed to crystallize, forming the tetrahydrate .
Industrial Production Methods
Industrial production of EDTA.Mg.2Na.4H2O follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often dried and packaged for various applications .
化学反应分析
Types of Reactions
EDTA.Mg.2Na.4H2O primarily undergoes complexation reactions, where it forms stable complexes with metal ions. These reactions are crucial in various analytical and industrial processes .
Common Reagents and Conditions
Reagents: Metal ions such as calcium, magnesium, zinc, and iron.
Conditions: The reactions typically occur in aqueous solutions with controlled pH levels to ensure optimal complex formation.
Major Products
The major products of these reactions are the metal-EDTA complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment and analytical chemistry .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): The parent compound, widely used for similar applications.
Nitrilotriacetic acid (NTA): Another chelating agent with similar properties but less effective in binding certain metal ions.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for certain metal ions compared to EDTA.
Uniqueness
EDTA.Mg.2Na.4H2O is unique due to its specific formulation, which provides enhanced solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring precise control of metal ion concentrations .
属性
IUPAC Name |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRDBGYJSLDMHQ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MgN2Na2O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583348 | |
| Record name | Magnesium sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.51 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29932-54-5 | |
| Record name | Magnesium sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


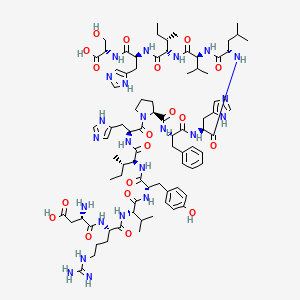
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)


